N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that contains both thiophene and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which are key structural components of this compound, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
It’s known that the compound was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a n-acylation reaction . The compound’s interaction with its targets and the resulting changes would depend on the specific biological or physiological function it is influencing.
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene and its derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
The compound has been reported to exhibit moderate antioxidant activity and significant antimicrobial activity against gram-positive and gram-negative bacterial strains, as well as yeasts such as candida glabrata atcc 90030 and candida krusei atcc 34135 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 3-cyanothiophene-2-amine with 1,4-dimethyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the nitrile group.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another thiophene-based compound with similar biological activities.
Thiophene-2-carboxamide derivatives: Known for their antimicrobial and anti-inflammatory properties.
Uniqueness
N-(3-cyanothiophen-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is unique due to the presence of both thiophene and pyrazole rings, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wider range of reactions and applications compared to other similar compounds .
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2,4-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-7-6-13-15(2)9(7)10(16)14-11-8(5-12)3-4-17-11/h3-4,6H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEXGEFSXHGLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.